molecular formula C17H21ClN2O3 B5092561 N-(5-chloro-2-methoxyphenyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide

N-(5-chloro-2-methoxyphenyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide

Cat. No.: B5092561
M. Wt: 336.8 g/mol
InChI Key: AKJBYPVOIDQQNY-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted methoxyphenyl group and a cyclohexenyl ethyl group attached to an ethanediamide backbone

Properties

IUPAC Name

N'-(5-chloro-2-methoxyphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c1-23-15-8-7-13(18)11-14(15)20-17(22)16(21)19-10-9-12-5-3-2-4-6-12/h5,7-8,11H,2-4,6,9-10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJBYPVOIDQQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCCC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and cyclohex-1-en-1-yl ethylamine.

    Formation of Amide Bond: The key step involves the formation of the amide bond between the amine groups of the starting materials and ethanediamide. This can be achieved through a condensation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide, under controlled temperature and pH conditions to ensure high yield and purity of the product.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized for cost-effectiveness and efficiency. This could involve the use of continuous flow reactors, automated synthesis equipment, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted amides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It could be used in the production of specialty chemicals, polymers, or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-N’-[2-(cyclohexyl)ethyl]ethanediamide
  • N-(5-chloro-2-methoxyphenyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]propanediamide

Uniqueness

N-(5-chloro-2-methoxyphenyl)-N’-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure could result in different reactivity, stability, and interaction with biological targets.

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